molecular formula C24H29N B12757421 N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine CAS No. 2733209-60-2

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine

Cat. No.: B12757421
CAS No.: 2733209-60-2
M. Wt: 331.5 g/mol
InChI Key: NIMCSFUFFFUJQM-UHFFFAOYSA-N
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Description

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine is an organic compound with the molecular formula C24H29N. It is a member of the class of compounds known as alkylated diphenylamines. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group and a 2,4,4-trimethylpentan-2-yl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine typically involves the alkylation of diphenylamine with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient separation techniques may be employed to enhance the production process.

Chemical Reactions Analysis

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.

Scientific Research Applications

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is employed as an antioxidant in lubricants and polymers, enhancing the stability and longevity of these materials.

Mechanism of Action

The mechanism of action of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, as an antioxidant, it can donate electrons to neutralize free radicals, preventing oxidative damage to materials or biological systems.

Comparison with Similar Compounds

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine can be compared with other alkylated diphenylamines, such as:

  • N-phenyl-4-(2,4,4-trimethyl-2-pentanyl)aniline
  • Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine

These compounds share similar structural features but differ in the position and nature of the alkyl substituents. The unique combination of the naphthalene ring and the 2,4,4-trimethylpentan-2-yl group in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications.

Properties

CAS No.

2733209-60-2

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)21-16-15-18-11-9-10-14-20(18)22(21)25-19-12-7-6-8-13-19/h6-16,25H,17H2,1-5H3

InChI Key

NIMCSFUFFFUJQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3

Origin of Product

United States

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